2-Amino-3,5-dichlorobenzoic acid
Overview
Description
2-Amino-3,5-dichlorobenzoic acid is a compound of interest due to its potential in various chemical reactions and synthesis processes. Its structure, characterized by the presence of amino and dichlorobenzoic groups, plays a significant role in its reactivity and interaction with other compounds.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino derivatives and their molecular salts, involves reactions between amino precursors and specific acids, leading to the formation of compounds with distinct hydrogen bonding and charge-assisted bonding patterns. Theoretical and experimental studies provide insights into the synthesis mechanisms and conditions optimal for these reactions (Hanif et al., 2020).
Molecular Structure Analysis
Structural elucidation using techniques like FT-IR and X-ray Diffraction reveals the molecular geometry, hydrogen bonding, and non-covalent interactions critical for the stability and reactivity of the compound. DFT calculations and spectroscopic analysis further aid in understanding the molecular structure and formation mechanisms of related compounds (Tzimopoulos et al., 2009).
Chemical Reactions and Properties
Reactivity studies show how 2-Amino-3,5-dichlorobenzoic acid and related compounds participate in various chemical reactions, such as amide condensation and other transformations critical for synthetic applications. The role of substituents and the molecular structure in these reactions is crucial for understanding the compound's chemical behavior (Maki et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are determined by the compound's molecular structure. Studies on related compounds provide insights into how structural features influence these properties, contributing to the compound's utility in various applications (Smith et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-Amino-3,5-dichlorobenzoic acid, such as acidity, reactivity towards nucleophiles, and potential for forming derivatives, are influenced by the presence of functional groups. Research on the synthesis and reactivity of related compounds helps elucidate these properties and their implications for synthetic chemistry (Baqi & Müller, 2007).
Scientific Research Applications
General Applications
Scientific Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
Results or Outcomes
The outcomes also depend on the specific application. In general, the use of 2-Amino-3,5-dichlorobenzoic acid as a raw material or intermediate can facilitate the production of a wide range of organic compounds .
Synthesis of Dichlorobenzamide Derivatives
Scientific Field: Organic Chemistry
Methods of Application: The synthesis involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C .
Results or Outcomes
This process yields a series of dichlorobenzamide derivatives in good yields. These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Peptide Synthesis
Scientific Field: Biochemistry
Results or Outcomes
The outcomes also depend on the specific application. In general, the use of 2-Amino-3,5-dichlorobenzoic acid as a raw material can facilitate the production of a wide range of peptides .
Herbicide Production
Scientific Field: Agrochemistry
Methods of Application: Chloramben is applied to soil to control the growth of weeds in various crops such as soybeans, dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers .
Results or Outcomes: The use of Chloramben can effectively control the growth of weeds, thereby improving the yield and quality of the crops .
Safety And Hazards
“2-Amino-3,5-dichlorobenzoic acid” is associated with several safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-amino-3,5-dichlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHTXLUIEAIGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182183 | |
Record name | Anthranilic acid, 3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dichlorobenzoic acid | |
CAS RN |
2789-92-6 | |
Record name | 3,5-Dichloroanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2789-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloroanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002789926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,5-dichlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthranilic acid, 3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,5-dichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dichloroanthranilic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNM7XQN5SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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